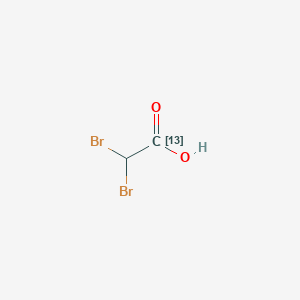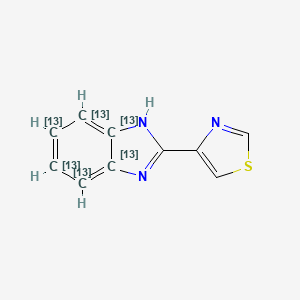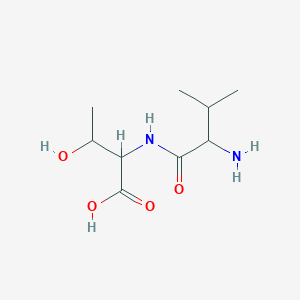
2,2-dibromoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromoacetic acid is an organic compound with the chemical formula C₂H₂Br₂O₂. It is a dibromo derivative of acetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is also recognized as a disinfection byproduct in drinking water, formed during chlorination or ozonation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dibromoacetic acid can be synthesized through the bromination of acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where acetic acid reacts with bromine in the presence of a phosphorus catalyst . The reaction can be represented as:
CH3COOH+Br2→Br2CHCOOH+HBr
Industrial Production Methods: Industrial production of this compound typically involves similar bromination processes, with careful control of reaction conditions to ensure high yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dibromoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of bromine atoms.
Reduction Reactions: It can be reduced to form acetic acid derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Samarium Diiodide (SmI₂): Used for the stereoselective synthesis of α, β-unsaturated carboxylic acids.
Sodium Hydroxide (NaOH): Used in reactions with 2-mercaptopyridine to synthesize sodium bis(2-pyridylthio)acetate.
Major Products Formed:
α, β-Unsaturated Carboxylic Acids: Formed through reactions with aldehydes in the presence of samarium diiodide.
Sodium Bis(2-pyridylthio)acetate: Formed through reactions with 2-mercaptopyridine in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromoacetic acid has a wide range of applications in scientific research:
Wirkmechanismus
2,2-Dibromoacetic acid can be compared with other similar compounds, such as:
Monobromoacetic Acid: A brominated derivative of acetic acid with one bromine atom.
Bromochloroacetic Acid: A mixed halogenated acetic acid with both bromine and chlorine atoms.
Uniqueness: this compound is unique due to its dibromo substitution, which imparts distinct chemical properties and reactivity compared to its mono- and mixed-halogenated counterparts .
Vergleich Mit ähnlichen Verbindungen
- Monobromoacetic Acid
- Bromochloroacetic Acid
- Dibromoethanoic Acid
Eigenschaften
Molekularformel |
C2H2Br2O2 |
|---|---|
Molekulargewicht |
218.84 g/mol |
IUPAC-Name |
2,2-dibromoacetic acid |
InChI |
InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 |
InChI-Schlüssel |
SIEILFNCEFEENQ-VQEHIDDOSA-N |
Isomerische SMILES |
C([13C](=O)O)(Br)Br |
Kanonische SMILES |
C(C(=O)O)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)

![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)
